

Physical and chemical properties of Ethyl 2-(4-fluorophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Ethyl 2-(4-fluorophenyl)-2-oxoacetate
Cat. No.:	B024296

[Get Quote](#)

An In-Depth Technical Guide to Ethyl 2-(4-fluorophenyl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **Ethyl 2-(4-fluorophenyl)-2-oxoacetate**, a versatile building block in medicinal chemistry and drug discovery.

Chemical Identity and Physical Properties

Ethyl 2-(4-fluorophenyl)-2-oxoacetate is an organic compound featuring a fluorinated phenyl group attached to an ethyl oxoacetate moiety. This substitution pattern imparts unique electronic properties that are of significant interest in the design of bioactive molecules.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	ethyl 2-(4-fluorophenyl)-2-oxoacetate
CAS Number	1813-94-1 [1]
Molecular Formula	C ₁₀ H ₉ FO ₃ [1]
Molecular Weight	196.18 g/mol [1]
SMILES	O=C(OCC)C(C1=CC=C(F)C=C1)=O [1]

Table 2: Physical and Chemical Properties

Property	Value	Source
Appearance	White to off-white solid	Predicted
Boiling Point	~271.7 °C at 760 mmHg	Predicted for 3-fluoro isomer [2]
Density	~1.213 g/cm ³	Predicted for 3-fluoro isomer [2]
Solubility	Soluble in organic solvents such as ether and chloroform.	General observation for similar compounds [3]
Storage	Sealed in a dry place at room temperature. [1]	-

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **Ethyl 2-(4-fluorophenyl)-2-oxoacetate**. While experimental spectra for this specific compound are not readily available in public databases, the expected spectral features can be predicted based on its structure and data from analogous compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons of the 4-fluorophenyl group. The aromatic region will likely display a complex splitting pattern due to the fluorine substitution.

- ^{13}C NMR: The carbon NMR spectrum will exhibit distinct resonances for the carbonyl carbons of the ketone and ester groups, the carbons of the ethyl group, and the carbons of the aromatic ring. The carbon atoms bonded to the fluorine will show characteristic coupling.

2.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl groups of the ketone and the ester functionalities, typically in the region of $1680\text{-}1750\text{ cm}^{-1}$. Vibrations associated with the C-F bond and the aromatic ring will also be present.

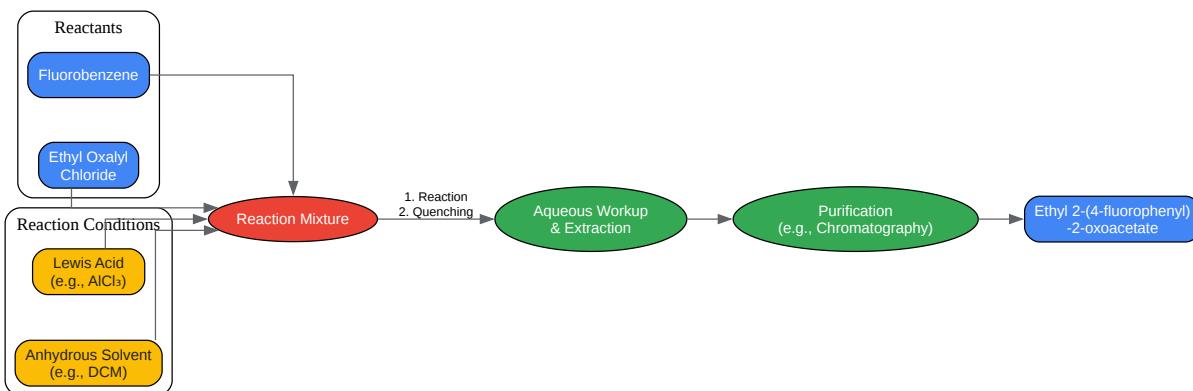
2.3. Mass Spectrometry (MS)

Mass spectral analysis will show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns will likely involve the loss of the ethoxy group and other characteristic cleavages of the α -ketoester linkage.

Chemical Properties and Reactivity

Ethyl 2-(4-fluorophenyl)-2-oxoacetate is a reactive molecule due to the presence of the α -ketoester functionality. The ketone and ester groups are susceptible to nucleophilic attack, making it a valuable precursor for the synthesis of a variety of heterocyclic and other complex organic molecules. The fluorine atom on the phenyl ring enhances its lipophilicity and can influence its interactions with biological targets.[2]

3.1. Stability and Storage


The compound should be stored in a tightly sealed container in a dry and well-ventilated place at room temperature to prevent hydrolysis of the ester group.[1]

Experimental Protocols

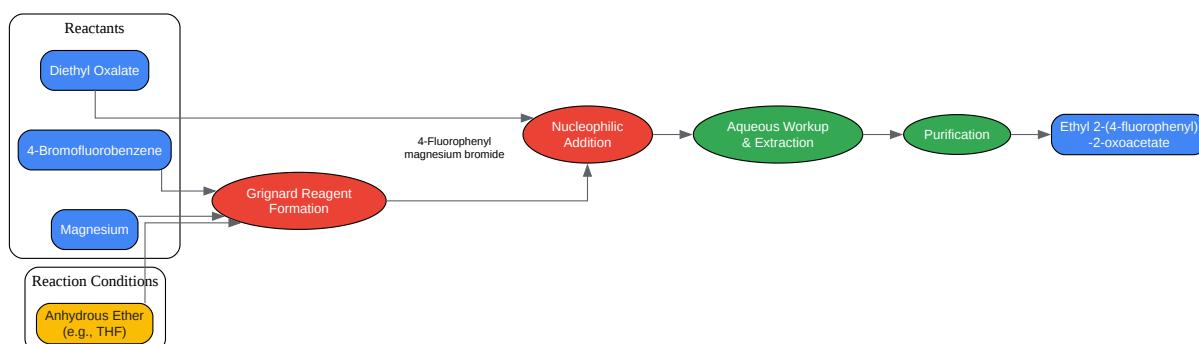
While a specific, detailed experimental protocol for the synthesis of **Ethyl 2-(4-fluorophenyl)-2-oxoacetate** is not widely published, it can be prepared using standard organic chemistry methods. The most common approaches for the synthesis of aryl α -keto esters are Friedel-Crafts acylation and the Grignard reaction.[4][5]

4.1. Synthesis via Friedel-Crafts Acylation

This method involves the reaction of fluorobenzene with an acylating agent such as ethyl oxalyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

[Click to download full resolution via product page](#)

Caption: Workflow for Friedel-Crafts Acylation Synthesis.


Methodology:

- To a cooled solution of a Lewis acid (e.g., aluminum chloride) in an anhydrous solvent (e.g., dichloromethane), add ethyl oxalyl chloride dropwise.
- To this mixture, add fluorobenzene dropwise while maintaining a low temperature.
- Allow the reaction to proceed at room temperature until completion, monitored by a suitable technique like TLC.

- The reaction is then quenched with ice-water and the product is extracted with an organic solvent.
- The organic layer is washed, dried, and the solvent is evaporated.
- The crude product is purified by column chromatography or distillation.

4.2. Synthesis via Grignard Reaction

An alternative route involves the preparation of a Grignard reagent from 4-bromofluorobenzene, which then reacts with diethyl oxalate.

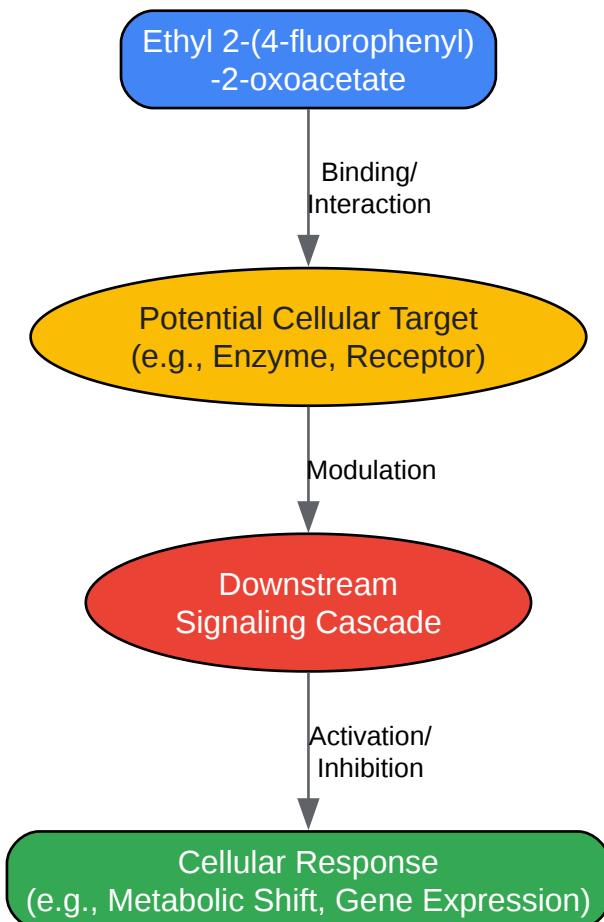
[Click to download full resolution via product page](#)

Caption: Workflow for Grignard Reaction Synthesis.

Methodology:

- Prepare the Grignard reagent by reacting 4-bromofluorobenzene with magnesium turnings in an anhydrous ether solvent.
- Add the freshly prepared Grignard reagent to a solution of diethyl oxalate at a low temperature.
- After the reaction is complete, quench it with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent, wash, dry, and concentrate.
- Purify the final product using column chromatography or distillation.

Biological and Pharmaceutical Relevance


Ethyl 2-(4-fluorophenyl)-2-oxoacetate serves as a key intermediate in the synthesis of various pharmaceutical compounds.^[6] The α -ketoester motif is a recognized pharmacophore and is present in a number of biologically active molecules.

5.1. Role in Drug Discovery

This compound is a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to target proteins. For instance, related structures are used in the development of antifungal and antibacterial agents.^[7]

5.2. Signaling Pathways

α -Keto acids and their esters are involved in crucial metabolic pathways, such as the Krebs cycle.^[8] They can act as signaling molecules, influencing cellular processes like metabolism and redox homeostasis.^[8] For example, α -ketoglutarate, a related α -keto acid, is a key regulator of cellular energy metabolism and is involved in various signaling pathways.^[9] While the specific signaling pathways involving **Ethyl 2-(4-fluorophenyl)-2-oxoacetate** have not been elucidated, its structural similarity to endogenous α -keto acids suggests it could potentially modulate related cellular processes.

[Click to download full resolution via product page](#)

Caption: Conceptual Signaling Pathway Involvement.

Safety and Handling

Appropriate safety precautions should be taken when handling **Ethyl 2-(4-fluorophenyl)-2-oxoacetate**. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

This technical guide provides a summary of the available information on **Ethyl 2-(4-fluorophenyl)-2-oxoacetate**. Further research is needed to fully characterize its physical and chemical properties, as well as to explore its potential applications in drug development and as a tool for studying biological signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1813-94-1|Ethyl 2-(4-fluorophenyl)-2-oxoacetate|BLD Pharm [bldpharm.com]
- 2. Buy Ethyl 2-(3-fluorophenyl)-2-oxoacetate | 110193-59-4 [smolecule.com]
- 3. chembk.com [chembk.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Ethyl 2-((4-fluorophenyl)amino)-2-oxoacetate [synhet.com]
- 7. Ethyl 2-((2,4-difluorophenyl)amino)-2-oxoacetate [myskinrecipes.com]
- 8. The emerging importance of the α -keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR/ α -ketoglutarate signaling: impact on brain cell homeostasis under ischemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Ethyl 2-(4-fluorophenyl)-2-oxoacetate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b024296#physical-and-chemical-properties-of-ethyl-2-4-fluorophenyl-2-oxoacetate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com